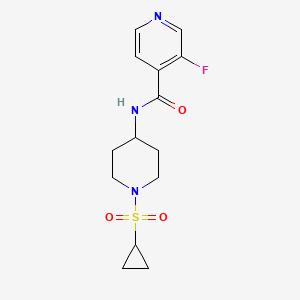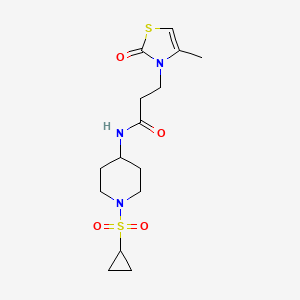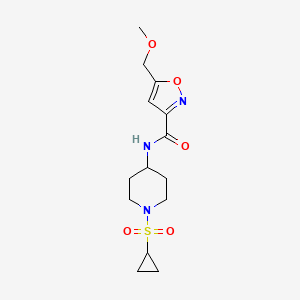
N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-fluoropyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-fluoropyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a cyclopropylsulfonyl group and a fluoropyridine carboxamide moiety, which contribute to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-fluoropyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,4-diketones or amino alcohols.
Introduction of the Cyclopropylsulfonyl Group: The piperidine intermediate is then reacted with cyclopropylsulfonyl chloride in the presence of a base like triethylamine to introduce the cyclopropylsulfonyl group.
Coupling with Fluoropyridine Carboxamide: The final step involves coupling the cyclopropylsulfonylpiperidine intermediate with 3-fluoropyridine-4-carboxylic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as crystallization, distillation, or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of carboxamide to amine.
Substitution: Replacement of fluorine with nucleophiles, forming various substituted pyridines.
科学研究应用
N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-fluoropyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored as a candidate for therapeutic agents due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials science for its chemical stability and reactivity.
作用机制
The mechanism of action of N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by occupying its active site or modulate a receptor by binding to its ligand-binding domain. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
N-(1-cyclopropylsulfonylpiperidin-4-yl)-6-methylpyrido[3,4-d]pyrimidin-2-amine: Similar structure with a pyrimidine ring instead of pyridine.
N-(1-cyclopropylsulfonylpiperidin-4-yl)methyl-4-(trifluoromethoxy)benzamide: Contains a benzamide moiety instead of a carboxamide.
Uniqueness
N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-fluoropyridine-4-carboxamide is unique due to its combination of a cyclopropylsulfonyl group and a fluoropyridine carboxamide, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in different scientific domains.
属性
IUPAC Name |
N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3S/c15-13-9-16-6-3-12(13)14(19)17-10-4-7-18(8-5-10)22(20,21)11-1-2-11/h3,6,9-11H,1-2,4-5,7-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXSARRDRVZQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)NC(=O)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-(2,2,2-trifluoroethylsulfamoylamino)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B6974542.png)
![2-Propylsulfanyl-1-[4-(2,2,2-trifluoroethylsulfamoylamino)piperidin-1-yl]ethanone](/img/structure/B6974548.png)
![1-(4-cyano-2-fluorophenyl)-N-[(2-imidazol-1-ylphenyl)methyl]methanesulfonamide](/img/structure/B6974555.png)
![6-cyclopropyl-1,3-dimethyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6974564.png)
![1-(2-chlorophenyl)-N-[3-(methylamino)propyl]methanesulfonamide](/img/structure/B6974571.png)
![3-(oxolan-2-yl)-N-(2-pyridin-3-ylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B6974581.png)
![1-[(2-Chlorophenyl)methyl]-1-ethyl-3-[4-(4-methylpyrimidin-2-yl)oxyphenyl]urea](/img/structure/B6974587.png)

![2-Methyl-4-[1-[(2-methyltetrazol-5-yl)methyl]piperidin-3-yl]pyrimidine](/img/structure/B6974609.png)

![2-[[4-fluoro-N-[(2-fluorophenyl)methyl]anilino]methyl]pyrimidin-4-amine](/img/structure/B6974622.png)
![1-[2-(3-Chlorophenoxy)ethyl]-1-methyl-3-[4-(4-methylpyrimidin-2-yl)oxyphenyl]urea](/img/structure/B6974626.png)
![Methyl 1-[[4-(4-methylpyrimidin-2-yl)oxyphenyl]carbamoyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B6974628.png)
![2-[(N-benzyl-3-ethynylanilino)methyl]pyrimidin-4-amine](/img/structure/B6974635.png)
